4'-Bromo-3'-iodo-2,2,2-trifluoroacetophenone
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Overview
Description
4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C8H3BrF3IO It is known for its unique structure, which includes bromine, iodine, and trifluoromethyl groups attached to an acetophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone typically involves the halogenation of 2,2,2-trifluoroacetophenone. One common method includes the bromination of 2,2,2-trifluoroacetophenone followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (for bromine substitution) or sodium bromide (for iodine substitution) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized acetophenones .
Scientific Research Applications
4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The presence of bromine, iodine, and trifluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, making it a valuable compound for studying molecular mechanisms.
Comparison with Similar Compounds
- 4’-Bromo-2,2,2-trifluoroacetophenone
- 3’-Bromo-2,2,2-trifluoroacetophenone
- 4’-Chloro-2,2,2-trifluoroacetophenone
- 2,2,2-Trifluoroacetophenone
Comparison: 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone is unique due to the presence of both bromine and iodine atoms, which can significantly alter its chemical reactivity and physical properties compared to its analogs. The combination of these halogens with the trifluoromethyl group enhances its potential for diverse chemical transformations and applications .
Properties
IUPAC Name |
1-(4-bromo-3-iodophenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3IO/c9-5-2-1-4(3-6(5)13)7(14)8(10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTKMLKQQWVWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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